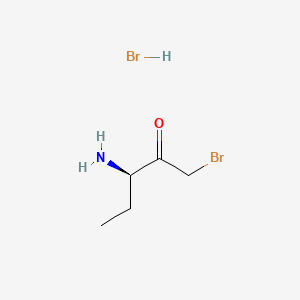
(3R)-3-amino-1-bromopentan-2-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-amino-1-bromopentan-2-one hydrobromide, also known as ABP, is a synthetic compound used in a variety of scientific research applications. ABP is a brominated amine that has been used in a variety of laboratory experiments, including in biochemical, physiological, and pharmacological studies. This compound has been used in a variety of research applications, including as a substrate for enzymes, as a ligand for receptor binding, and as an inhibitor of certain enzymes. ABP has also been used to study the mechanism of action of certain drugs, as well as to study the biochemical and physiological effects of certain compounds.
Wissenschaftliche Forschungsanwendungen
(3R)-3-amino-1-bromopentan-2-one hydrobromide has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, as a ligand for receptor binding, and as an inhibitor of certain enzymes. It has also been used to study the mechanism of action of certain drugs, as well as to study the biochemical and physiological effects of certain compounds. This compound has been used in a variety of biochemical and physiological studies, including studies on the effects of certain drugs on the central nervous system, the cardiovascular system, and the immune system. It has also been used in pharmacological studies to study the effects of certain drugs on the body.
Wirkmechanismus
The mechanism of action of (3R)-3-amino-1-bromopentan-2-one hydrobromide is not fully understood. However, it has been suggested that this compound acts as an inhibitor of certain enzymes, including those involved in the metabolism of certain drugs. It has also been suggested that this compound may act as a ligand for certain receptors, which could explain its effects on the biochemical and physiological systems of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may have an effect on the central nervous system, the cardiovascular system, and the immune system. In particular, this compound has been shown to affect the activity of certain enzymes involved in the metabolism of certain drugs, as well as to affect the activity of certain receptors.
Vorteile Und Einschränkungen Für Laborexperimente
(3R)-3-amino-1-bromopentan-2-one hydrobromide has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, this compound is relatively stable and can be stored at room temperature for extended periods of time. However, it is important to note that this compound is a brominated amine, which means it may be toxic if inhaled or ingested. Therefore, it is important to take proper safety precautions when using this compound in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for (3R)-3-amino-1-bromopentan-2-one hydrobromide. One potential direction is to further study its biochemical and physiological effects on the body. Additionally, this compound could be used to study the mechanism of action of certain drugs, as well as to study the effects of certain compounds on the body. Additionally, this compound could be used to study the effects of certain drugs on the central nervous system, the cardiovascular system, and the immune system. Finally, this compound could be used to study the effects of certain compounds on the body, as well as to study the effects of certain drugs on the body.
Synthesemethoden
The synthesis of (3R)-3-amino-1-bromopentan-2-one hydrobromide is relatively simple and can be accomplished using a variety of methods. The most common method involves the reaction of 1-bromopentan-2-one with an amine in the presence of a base such as sodium hydroxide. This reaction produces the desired this compound in high yields. Other methods of synthesis include the reaction of pentan-2-one with an alkyl halide in the presence of a base, as well as the reaction of pentan-2-one with an alkyl halide in the presence of a catalyst.
Eigenschaften
IUPAC Name |
(3R)-3-amino-1-bromopentan-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO.BrH/c1-2-4(7)5(8)3-6;/h4H,2-3,7H2,1H3;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBADYKBWFQYER-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.95 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B6608781.png)
![1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers](/img/structure/B6608794.png)
![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)



![3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B6608831.png)
![5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B6608844.png)
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B6608850.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6608874.png)
![5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride](/img/structure/B6608875.png)

![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile](/img/structure/B6608883.png)
